molecular formula C12H19ClFN5 B12221222 1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12221222
M. Wt: 287.76 g/mol
InChI Key: VDFLANLKLYWKNF-UHFFFAOYSA-N
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Description

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of fluorine and methyl groups, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluorine atom: This step often involves fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Alkylation and methylation:

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.

Scientific Research Applications

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrazole derivatives.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine and methyl groups can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methylpyrazole: Lacks the fluorine and additional methyl groups.

    5-fluoro-1,3-dimethylpyrazole: Lacks the ethyl and additional methyl groups.

    1-ethyl-5-methylpyrazole: Lacks the fluorine and one methyl group.

Uniqueness

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is unique due to the combination of fluorine and multiple methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. Its unique structure, characterized by an ethyl group and fluorinated methyl groups, enhances its chemical reactivity and biological efficacy.

The molecular formula of the compound is C12H19ClFN5, with a molecular weight of approximately 287.76 g/mol. The presence of fluorine and multiple methyl groups significantly influences its chemical and biological properties, enhancing its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine and methyl groups enhance the compound's binding affinity, leading to modulation of various biological pathways. Research indicates that it may act as an enzyme inhibitor or modulator, with potential applications in treating inflammatory diseases and cancer .

Anti-inflammatory Properties

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory disorders. For instance, studies have indicated that similar pyrazole compounds can reduce the expression of cyclooxygenase (COX) enzymes, which are key mediators in inflammation .

Anticancer Activity

This compound has demonstrated promising anticancer activity in various cancer cell lines. Table 1 summarizes some of the key findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Inhibition of cell proliferation
NCI-H46042.30Modulation of cell cycle regulation

These results indicate that the compound can effectively inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Study 1: Antitumor Activity

In a recent study, researchers synthesized various pyrazole derivatives, including this compound, and evaluated their cytotoxicity against several cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in MCF7 cells with an IC50 value of 3.79 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .

Study 2: Inhibition of Inflammatory Mediators

Another study focused on the anti-inflammatory effects of pyrazole derivatives. The compound was shown to significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests its potential application in managing chronic inflammatory conditions .

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-5-18-9(3)11(7-15-18)14-6-10-8(2)16-17(4)12(10)13;/h7,14H,5-6H2,1-4H3;1H

InChI Key

VDFLANLKLYWKNF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=C(N(N=C2C)C)F)C.Cl

Origin of Product

United States

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